molecular formula C13H14N2O4 B2792023 3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid CAS No. 1397243-57-0

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid

Cat. No. B2792023
CAS RN: 1397243-57-0
M. Wt: 262.265
InChI Key: XDJKPWXFLLYLQM-UHFFFAOYSA-N
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Description

“3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid” is a chemical compound. It is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of “3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving “3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid” are complex. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Future Directions

The future directions for “3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

2-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14/h4-6H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJKPWXFLLYLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid

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